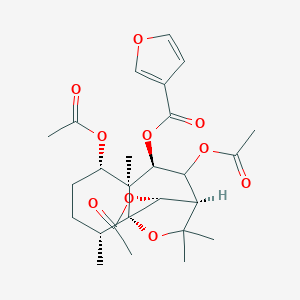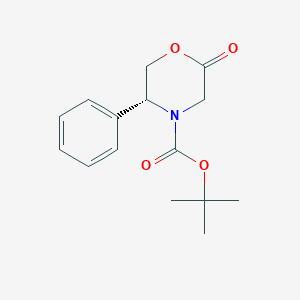
8-Aadoa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid: is a disaccharide compound found in the lipopolysaccharides of certain bacterial strains, such as Proteus mirabilis . This compound plays a crucial role in the structural integrity and function of bacterial outer membranes, contributing to their pathogenicity and resistance to certain antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves the coupling of 4-amino-4-deoxy-L-arabinose with 3-deoxy-D-manno-octulosonic acid. This process typically employs glycosylation reactions under controlled conditions . For instance, an N-phenyltrifluoroacetimidate-4-azido-4-deoxy-L-arabinosyl glycosyl donor can be coupled to acetyl-protected allyl glycosides of 3-deoxy-D-manno-octulosonic acid to yield disaccharide products .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of bioreactors and advanced purification methods such as chromatography would be essential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the amino group, affecting the compound’s reactivity and interactions.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid is used as a model compound to study glycosylation reactions and carbohydrate chemistry .
Biology: In biological research, this compound is significant for studying bacterial cell wall structure and function. It helps in understanding the mechanisms of bacterial resistance to antibiotics .
Medicine: In medicine, the compound’s role in bacterial pathogenicity makes it a target for developing new antibiotics and treatments for bacterial infections .
Industry: In the industrial sector, this compound can be used in the production of vaccines and diagnostic tools for detecting bacterial infections .
Mécanisme D'action
The mechanism of action of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves its incorporation into the lipopolysaccharides of bacterial outer membranes. This incorporation enhances the structural integrity of the membrane and contributes to the bacteria’s resistance to certain antibiotics, such as polymyxins . The compound interacts with lipid A and other core sugars in the lipopolysaccharide, stabilizing the membrane structure and reducing permeability to harmful agents .
Comparaison Avec Des Composés Similaires
4-Amino-4-deoxy-L-arabinose: This compound is a component of the lipopolysaccharides in various bacterial strains and plays a similar role in membrane stability.
3-Deoxy-D-manno-octulosonic acid: This sugar is a common constituent of bacterial lipopolysaccharides and is involved in the linkage to lipid A.
Uniqueness: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid is unique due to its specific glycosidic linkage and the presence of both amino and deoxy groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
118573-59-4 |
|---|---|
Formule moléculaire |
C13H25NO10 |
Poids moléculaire |
355.34 g/mol |
Nom IUPAC |
(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |
InChI |
InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |
Clé InChI |
UBEKUVHIWMWBDR-BMHOHNRESA-N |
SMILES |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |
SMILES canonique |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
Key on ui other cas no. |
118573-59-4 |
Synonymes |
8-AADOA 8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid 8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone](/img/structure/B40023.png)





![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)



![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

